molecular formula C10H6F2O3 B13314025 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid

2-(Benzofuran-2-yl)-2,2-difluoroacetic acid

Cat. No.: B13314025
M. Wt: 212.15 g/mol
InChI Key: KUZPURXGGUMXOY-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)-2,2-difluoroacetic acid is a benzofuran-based building block intended for research and development of novel bioactive compounds. Benzofuran derivatives are recognized as privileged structures in medicinal and agricultural chemistry due to their wide range of biological activities. Recent scientific investigations highlight the significant potential of structurally similar benzofuran acetic acid derivatives, particularly as agents against phytopathogenic fungi. For instance, benzofuranyl acetic acid amides have demonstrated promising in vitro activity against Fusarium oxysporum , a highly destructive plant pathogen that causes substantial crop losses globally . The incorporation of a difluoroacetic acid moiety is a strategic modification that can alter the compound's acidity, metabolic stability, and binding affinity, making it a valuable synthon for constructing more complex molecules like amides via coupling reactions . Furthermore, furan and benzofuran-containing compounds are frequently explored for their antimicrobial properties, with studies showing activity against microorganisms such as Candida albicans , Escherichia coli , and Staphylococcus aureus . This compound serves as a key intermediate for researchers in organic synthesis, medicinal chemistry, and agrochemistry aiming to develop new antifungal and antimicrobial agents. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H6F2O3/c11-10(12,9(13)14)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,13,14)

InChI Key

KUZPURXGGUMXOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of 2-Hydroxy-1,4-Diones

A practical and efficient method for de novo benzofuran synthesis involves the trifluoroacetic acid (TFA)-catalyzed cyclization and oxidative aromatization of 2-hydroxy-1,4-diones. This one-pot cascade reaction uses TFA as a catalyst and N-bromosuccinimide (NBS) as an oxidant to afford benzofuran derivatives in moderate to good yields. This approach is advantageous due to its operational simplicity and broad substrate scope, enabling access to various benzofuran frameworks relevant to 2-(benzofuran-2-yl)-2,2-difluoroacetic acid synthesis.

Step Reagents/Conditions Outcome
Cyclization 2-hydroxy-1,4-dione + TFA (catalyst) Formation of dihydrobenzofuran intermediate
Oxidation NBS (oxidant) Aromatization to benzofuran core

Rearrangement of 2-Hydroxychalcones

An alternative selective synthesis involves rearrangement of MOM-protected 2-hydroxychalcones followed by transformation of 2,3-dihydrobenzofuran intermediates under controlled acidic or basic conditions to yield benzofuran isomers. Using trifluoroethanol solvent with para-toluenesulfonic acid (p-TsOH) selectively generates 3-formylbenzofurans, which can be further modified to introduce fluorinated acetic acid groups.

Catalytic Approaches and Synthetic Enhancements

Lewis Acid Catalysis

Lewis acid catalysts such as trifluoromethanesulfonic acid (triflic acid) have been demonstrated to promote intramolecular cyclization reactions leading to benzofuran formation. This method can be adapted for substrates containing fluorinated groups or for subsequent functionalization steps.

Transition Metal Catalysis

Rhodium-based catalysts have been employed in benzofuran synthesis via C–H activation and annulation strategies. These methods allow the construction of benzofuran rings with diverse substitution patterns, including fluorinated groups, by using vinylene carbonate or substituted alkynyl benzenes as starting materials.

Representative Preparation Protocol (Literature-Inspired)

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 2-hydroxy-1,4-dione precursor Aldol condensation of appropriate phenol with diketone Moderate to good yields
2 Cyclization and aromatization TFA (catalyst), NBS (oxidant), room temperature Formation of benzofuran core
3 Halogenation at 2-position NBS or other halogenating agents Selective bromination
4 Conversion of difluoroacetic acid to acyl tosylate Difluoroacetic acid + tosyl chloride, 75 °C, 3–5 h Formation of activated intermediate
5 Coupling of benzofuran with acyl tosylate Organic base (e.g., triethylamine), reflux Formation of 2-(benzofuran-2-yl)-2,2-difluoroacetic acid

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
TFA-catalyzed cyclization/oxidation 2-hydroxy-1,4-diones, TFA, NBS One-pot, mild conditions, good yields Requires access to 2-hydroxy-1,4-diones
Rearrangement of 2-hydroxychalcones MOM protection, p-TsOH, CF3CHOH solvent Selective isomer synthesis Multi-step, sensitive conditions
Halogenation + acyl sulfonate coupling Halogenating agent, tosyl chloride, base Versatile for fluorinated acids Requires halogenated intermediates
Rhodium-catalyzed annulation Rhodium catalyst, vinylene carbonate, solvents High regioselectivity, diverse substitution Expensive catalysts, complex setup
Lewis acid catalysis Triflic acid or TFA, phenolic substrates Efficient cyclization Sensitive to moisture, acid-sensitive groups

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the difluoroacetic acid group can inhibit enzymes involved in metabolic pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties References
2-(Benzofuran-2-yl)-2,2-difluoroacetic acid C₁₀H₆F₂O₃ Benzofuran-2-yl, -CF₂COOH 212.15 High lipophilicity (LogP ~2.1), strong acidity (pKa ~1.5–2.0 due to CF₂ group)
2-(Benzo[d][1,3]dioxol-5-yl)-2,2-difluoroacetic acid (13d) C₉H₆F₂O₅ 1,3-Benzodioxole, -CF₂COOH 232.14 Enhanced solubility (TPSA ~75.7 Ų vs. 54.4 Ų for benzofuran analog)
2-(2-Chlorophenyl)-2,2-difluoroacetic acid C₈H₅ClF₂O₂ 2-Chlorophenyl, -CF₂COOH 206.57 Higher acidity (pKa ~1.2–1.5) due to electron-withdrawing Cl
2-(3,5-Difluorophenyl)-2,2-difluoroacetic acid C₈H₄F₄O₂ 3,5-Difluorophenyl, -CF₂COOH 216.11 Synergistic fluorination effects; improved metabolic stability
Benzofuran-2-carboxylic acid C₉H₆O₃ Benzofuran-2-yl, -COOH 162.14 Lower acidity (pKa ~2.5–3.0); used as a precursor in heterocyclic synthesis
2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid C₁₀H₆F₂O₃ 6,7-Difluorobenzofuran, -CH₂COOH 212.15 Reduced steric hindrance compared to CF₂ derivatives; moderate LogP (~1.8)

Key Comparative Insights

Electronic Effects: The difluoroacetic acid group (-CF₂COOH) in the target compound significantly lowers pKa compared to non-fluorinated analogs like benzofuran-2-carboxylic acid (pKa difference ~1.0–1.5 units) . This enhances its reactivity in nucleophilic reactions or metal-catalyzed couplings. Substituents on the aromatic ring (e.g., chlorine in 2-(2-chlorophenyl)-2,2-difluoroacetic acid) further modulate acidity and electronic density .

Synthetic Accessibility :

  • Compounds with benzofuran cores (e.g., ) often require multi-step syntheses involving cyclization (e.g., FeCl₃-mediated reactions) or Pd-catalyzed cross-couplings. In contrast, phenyl analogs (e.g., 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid) are synthesized via direct fluorination or SNAr reactions .

Physicochemical Properties :

  • Lipophilicity : The benzofuran analog exhibits higher LogP (~2.1) than its 1,3-benzodioxole counterpart (LogP ~1.5) due to reduced polarity .
  • Solubility : Derivatives with polar substituents (e.g., 1,3-benzodioxole in 13d) show improved aqueous solubility, making them preferable for biological applications .

Spectroscopic Data :

  • ¹⁹F NMR : The CF₂ group in 2-(benzofuran-2-yl)-2,2-difluoroacetic acid resonates at δ ~-99.96 ppm (DMSO), consistent with other difluoroacetic acids (e.g., δ -102.4 ppm for 2-(2-acetamido-5-chlorophenyl)-2,2-difluoroacetic acid) .
  • ¹³C NMR : The carbonyl carbon (C=O) appears as a triplet (J = 34.5 Hz) due to coupling with fluorine atoms .

Biological Activity

2-(Benzofuran-2-yl)-2,2-difluoroacetic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzofuran moiety along with difluorinated acetic acid derivatives suggests a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid is C10H7F2O2C_{10}H_{7}F_{2}O_{2} with a molecular weight of approximately 218.16 g/mol. The structure includes a benzofuran ring, which is known for its diverse biological activities, and difluoroacetic acid, which enhances lipophilicity and metabolic stability.

Property Value
Molecular FormulaC10H7F2O2C_{10}H_{7}F_{2}O_{2}
Molecular Weight218.16 g/mol
LipophilicityIncreased due to difluorination
Potential ApplicationsAntimicrobial, anti-inflammatory

Pharmacological Properties

Research indicates that compounds containing the benzofuran structure often exhibit significant pharmacological properties. Some notable activities include:

  • Anti-inflammatory Effects : Benzofuran derivatives have shown promise in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Studies have demonstrated that benzofuran derivatives can inhibit the growth of various bacterial and fungal strains. For instance, modifications to the benzofuran structure may lead to enhanced antifungal properties against pathogens like Fusarium oxysporum .
  • Antidiabetic Potential : Some studies suggest that derivatives of benzofuran can act on G protein-coupled receptors (GPCRs), enhancing insulin secretion and reducing plasma glucose levels in diabetic models .

The mechanisms underlying the biological activities of 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : Interaction with GPCRs could mediate insulin secretion and influence metabolic pathways.
  • Cellular Signaling Pathways : The compound might affect various signaling pathways that regulate cellular responses to stress or injury.

Antifungal Activity

A recent study evaluated the antifungal efficacy of several benzofuran derivatives against Fusarium oxysporum. The results indicated that while some compounds exhibited moderate activity, further structural modifications could enhance their efficacy .

Antidiabetic Effects

In a study involving diabetic rats, a derivative similar to 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid was shown to significantly lower blood glucose levels during oral glucose tolerance tests (OGTT), indicating its potential as an antidiabetic agent .

Q & A

Q. Key Parameters :

  • Temperature : Fluorination reactions require strict temperature control (e.g., −78°C to room temperature) to minimize side reactions.
  • Catalysts : Acid catalysts (H₂SO₄) or bases (KOH) influence esterification/hydrolysis efficiency.
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures is critical for isolating high-purity products .

How can fluorination efficiency be optimized during the synthesis of 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid?

Advanced Research Question
Fluorination efficiency depends on:

  • Reagent Selection : DAST and Deoxofluor are preferred for selective α-fluorination, but their reactivity varies with substrate steric hindrance.
  • Solvent Choice : Anhydrous conditions (e.g., dichloromethane or THF) prevent hydrolysis of fluorinating agents.
  • Reaction Monitoring : TLC or GC-MS helps track fluorination progress and identify intermediates.

Q. Comparative Fluorinating Agents :

AgentYield (%)Side ReactionsReference
DAST65–75Ester hydrolysis
Deoxofluor80–85Minimal

What analytical methods resolve structural ambiguities in 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid derivatives?

Advanced Research Question

  • X-ray Crystallography : Confirms stereochemistry and crystal packing, especially for polymorphic forms.
  • NMR Spectroscopy : ¹⁹F NMR distinguishes between geminal and vicinal fluorine atoms (δ −110 to −125 ppm for CF₂ groups).
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) validate functional groups .

What role does the benzofuran moiety play in the biological activity of this compound?

Basic Research Question
The benzofuran core enhances:

  • Lipophilicity : Improves membrane permeability, critical for CNS-targeting drugs.
  • π-Stacking Interactions : Facilitates binding to aromatic residues in enzyme active sites (e.g., kinases or proteases).
  • Metabolic Stability : Resistance to oxidative degradation compared to simpler furan derivatives .

How does fluorination at the α-position affect the compound’s pharmacokinetic properties?

Advanced Research Question

  • Metabolic Resistance : CF₂ groups reduce susceptibility to esterase-mediated hydrolysis, prolonging half-life.
  • Electron-Withdrawing Effects : Stabilize the carboxylic acid moiety, lowering pKa (~2.5–3.0) and enhancing solubility at physiological pH.
  • Bioavailability : Fluorination increases logP marginally but improves passive diffusion through membranes .

What purification and characterization strategies are recommended for isolating high-purity 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid?

Basic Research Question

  • Purification :
    • Recrystallization : Use ethyl acetate/hexane (1:3) for high recovery.
    • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • Characterization :
    • HPLC-PDA : Purity >98% with UV detection at 254 nm.
    • Elemental Analysis : Validate C, H, F, and O content within ±0.3% of theoretical values .

How can researchers address solubility challenges in biological assays for this compound?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers.
  • pH Adjustment : Neutralize the carboxylic acid with sodium bicarbonate to form water-soluble salts.
  • Nanoparticle Formulations : Encapsulate in PEGylated liposomes to enhance dispersibility .

How should researchers validate bioactivity data given structural similarities to other fluorinated benzofuran derivatives?

Advanced Research Question

  • Counter-Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific interactions.
  • Isosteric Replacements : Synthesize analogs with CF₂ replaced by CH₂ or CCl₂ to isolate fluorine-specific effects.
  • Molecular Dynamics Simulations : Compare binding modes with homologous compounds to identify critical interactions .

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